5-Hydroxy-2-iodotyrosine

Cerebral amino acid transport imaging Metabolic stability SPECT tracer development

5-Hydroxy-2-iodotyrosine (synonym: 6-iodo-L-DOPA) is a non-proteinogenic halogenated amino acid featuring an iodine at the 2-position and an additional hydroxyl at the 5-position of the L-tyrosine aromatic ring. This compound serves as a biosynthetic intermediate in thyroid hormone production and, in its radioiodinated form, functions as a metabolically stable single-photon emission computed tomography (SPECT) tracer for cerebral L-amino acid transport.

Molecular Formula C9H10INO4
Molecular Weight 323.08 g/mol
CAS No. 178273-55-7
Cat. No. B064009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-iodotyrosine
CAS178273-55-7
Synonyms5-hydroxy-2-iodotyrosine
5-hydroxy-2-iodotyrosine, 123I-labeled
6-iodo-L-DOPA
6-iodo-L-DOPA, 123I-labeled
Molecular FormulaC9H10INO4
Molecular Weight323.08 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)I)CC(C(=O)O)N
InChIInChI=1S/C9H10INO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1
InChIKeySNWWQBXRIDJDKS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-iodotyrosine (CAS 178273-55-7): A Halogenated Tyrosine Analog with Dual Roles in Thyroid Biosynthesis and Cerebral Amino Acid Transport Imaging


5-Hydroxy-2-iodotyrosine (synonym: 6-iodo-L-DOPA) is a non-proteinogenic halogenated amino acid featuring an iodine at the 2-position and an additional hydroxyl at the 5-position of the L-tyrosine aromatic ring [1]. This compound serves as a biosynthetic intermediate in thyroid hormone production and, in its radioiodinated form, functions as a metabolically stable single-photon emission computed tomography (SPECT) tracer for cerebral L-amino acid transport [2][3]. Its unique substitution pattern distinguishes it from common mono- and di-iodotyrosines, conferring distinct metabolic stability and biological targeting properties that are critical for both thyroid biochemistry research and nuclear medicine applications.

5-Hydroxy-2-iodotyrosine: Why Common Iodotyrosines Cannot Substitute in Imaging or Targeted Inhibition Studies


Standard in-class compounds such as 3-iodotyrosine (MIT) and 3,5-diiodotyrosine (DIT) are primarily substrates for iodotyrosine deiodinase (IYD) and inhibitors of tyrosine hydroxylase, but they lack the dual metabolic stability and selective transport properties required for cerebral amino acid imaging [1][2]. Unlike L-DOPA, which undergoes rapid decarboxylation and enters dopamine metabolism, or 3-iodotyrosine, which is efficiently deiodinated by IYD, 5-hydroxy-2-iodotyrosine (6-iodo-L-DOPA) remains metabolically intact in brain tissue, enabling selective measurement of L-amino acid transport without interference from dopamine biosynthesis pathways [3][4]. This fundamental difference in metabolic fate and molecular targeting cannot be achieved by simple halogen substitution at the 3-position or by using non-hydroxylated analogs, making generic substitution scientifically invalid for both imaging and enzyme inhibition applications.

5-Hydroxy-2-iodotyrosine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Metabolic Stability: 5-Hydroxy-2-iodotyrosine Is Not a Substrate for DOPA Decarboxylase, Unlike L-DOPA

In contrast to L-DOPA, which is rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to dopamine, 5-hydroxy-2-iodotyrosine (6-iodo-L-DOPA) demonstrates complete metabolic stability in brain tissue. Tissue homogenate analysis confirmed that most of the accumulated radioactivity in mouse and rat brains remained as intact 6-[125I]I-L-DOPA, with no detectable entry into dopamine metabolism pathways [1]. L-DOPA, by comparison, undergoes extensive peripheral and central decarboxylation, producing metabolites that confound transport measurement [2].

Cerebral amino acid transport imaging Metabolic stability SPECT tracer development

Radiochemical Synthesis Efficiency: No-Carrier-Added Radioiodination Yield Exceeds 85% with >95% Purity

Regioselective no-carrier-added radioiodination of a protected DOPA precursor via iododemercuration yielded 6-[125I]iodo protected L-DOPA with a labeling efficiency exceeding 85%. After hydrolysis and chromatographic purification, the final no-carrier-added 6-[125I]I-L-DOPA achieved a radiochemical purity surpassing 95% [1]. By comparison, a solid-phase labeling method employing polymer-bound 6-mercuric carboxylate DOPA derivatives achieved even higher labeling efficiencies of 92–97% [2], indicating robust and scalable synthesis reproducibility.

Radioiodination chemistry No-carrier-added synthesis Radiopharmaceutical production

Brain Accumulation Profile: Striatum-to-Whole-Brain Ratio of 1.36 at 1 Hour in Rats

Biodistribution studies of L-6-[123I]iododopa in rats demonstrated preferential accumulation in the striatum, with a striatum-to-whole-brain ratio of 1.36 at 1 hour post-injection, decreasing to 1.11 at 2 hours [1]. This regional enrichment is consistent with carrier-mediated active transport across the blood-brain barrier. In comparison, 6-[18F]fluoro-L-DOPA (FDOPA), a PET tracer, shows striatum-to-cerebellum ratios of approximately 1.5–2.5 at 60–90 min in primates, but its accumulation reflects both transport and subsequent decarboxylation, complicating interpretation [2].

Brain biodistribution Striatum targeting SPECT imaging quantification

Iodotyrosine Deiodinase (IYD) Susceptibility: 5-Hydroxy-2-iodotyrosine Is Predicted to Show Reduced Deiodination Compared to 3-Iodotyrosine

Structure-activity relationship studies of 44 halogenated compounds established that IYD-inhibitory activity requires both a halogen atom and a hydroxyl group on a phenyl ring, with the position of substitution critically influencing potency [1]. Human IYD efficiently deiodinates 3-iodo-L-tyrosine (MIT) and 3,5-diiodo-L-tyrosine (DIT) as natural substrates, but the 6-iodo substitution on the DOPA scaffold (i.e., iodine ortho to the amino acid side chain and adjacent to two hydroxyls) is predicted to hinder enzymatic deiodination due to steric and electronic constraints imposed by the additional 5-hydroxyl group [2]. This class-level inference is supported by the observation that the compound remains intact in brain tissue, indicating resistance to deiodination in vivo [3].

Iodotyrosine deiodinase inhibition Thyroid hormone disruption Metabolic stability prediction

5-Hydroxy-2-iodotyrosine: Optimal Application Scenarios Supported by Quantitative Differentiation Evidence


Cerebral L-Amino Acid Transport Imaging via SPECT

5-Hydroxy-2-iodotyrosine (as 6-[123I]iodo-L-DOPA) is uniquely suited for SPECT imaging of cerebral L-amino acid transport. Its metabolic stability—with no affinity for dopamine metabolism—ensures that the imaging signal exclusively reflects carrier-mediated transport across the blood-brain barrier and neuronal cell membranes, as demonstrated by rat brain slice studies [1]. This specificity is not achievable with L-DOPA or 6-[18F]FDOPA, which both undergo decarboxylation. Procurement for preclinical or clinical SPECT studies assessing amino acid transporter activity in brain tumors, neurodegenerative disorders, or stroke should prioritize this compound over metabolically labile alternatives [1][2].

High-Efficiency Radiopharmaceutical Production

The compound's synthesis via no-carrier-added radioiodination achieves labeling efficiencies exceeding 85% (up to 97% with solid-phase methods) and consistently delivers radiochemical purities above 95% [3][4]. For radiopharmacy production units and contract manufacturing organizations, this high and reproducible yield translates to reduced cost per patient dose, lower precursor consumption, and simplified quality control compared to radioiodinated amino acids with lower or more variable labeling efficiencies [5].

Thyroid Hormone Biosynthesis and Iodide Recycling Research

As a halogenated tyrosine analog with a 2-iodo, 5-hydroxy substitution pattern, this compound serves as a probe for studying iodotyrosine deiodinase (IYD) substrate specificity. The class-level inference of reduced IYD deiodination relative to 3-iodotyrosine makes it a useful tool for investigating the steric and electronic determinants of IYD catalysis, with potential applications in thyroid disruption screening and iodide salvage pathway elucidation [6][7].

Differentiation of Amino Acid Transport from Catecholamine Metabolism in Preclinical Models

In pharmacological studies requiring selective measurement of large neutral amino acid transporter (LAT1) activity without interference from downstream catecholamine biosynthesis, 5-hydroxy-2-iodotyrosine provides a pure transport endpoint. The striatum-to-whole-brain accumulation ratio of 1.36 at 1 hour in rats reflects transporter-mediated uptake alone, whereas tracers like FDOPA confound transport with AADC activity [2][8]. This makes the compound valuable for evaluating LAT1-targeted drug delivery strategies and for studying amino acid transport dysregulation in metabolic disorders.

Quote Request

Request a Quote for 5-Hydroxy-2-iodotyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.